1,3-Dibromo-2,2-diethoxypropane
Overview
Description
1,3-Dibromo-2,2-diethoxypropane is an organic compound with the molecular formula C7H14Br2O2. It is a brominated derivative of diethoxypropane and is known for its reactivity and utility in various chemical syntheses. This compound is characterized by the presence of two bromine atoms and two ethoxy groups attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,2-diethoxypropane can be synthesized through the bromination of 2,2-diethoxypropane. The general procedure involves the addition of bromine to a solution of 2,2-diethoxypropane in an appropriate solvent, such as methanol or acetone. The reaction is typically carried out at low temperatures (0-20°C) to control the reactivity of bromine and to prevent side reactions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The bromination process is scaled up by using larger quantities of reactants and solvents, and the product is typically purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,2-diethoxypropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. This process involves the removal of hydrogen bromide (HBr) from the molecule.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions. These reactions are often conducted at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 2,2-diethoxypropane, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,2-diethoxypropene.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
1,3-Dibromo-2,2-diethoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through bromination reactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,2-diethoxypropane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups. It has similar reactivity and applications.
1-Bromo-2,2-dimethoxypropane: Contains only one bromine atom and two methoxy groups. It is less reactive than 1,3-dibromo-2,2-diethoxypropane.
1,3-Dichloro-2,2-diethoxypropane: Similar structure with chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of two bromine atoms and two ethoxy groups, which confer specific reactivity and properties. Its ability to undergo various substitution and elimination reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1,3-dibromo-2,2-diethoxypropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2O2/c1-3-10-7(5-8,6-9)11-4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSQWJNOWSFFDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)(CBr)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304493 | |
Record name | 1,3-Dibromo-2,2-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20599-02-4 | |
Record name | 1,3-Dibromo-2,2-diethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20599-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2,2-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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